molecular formula C11H12F2N4O3 B12847943 4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine

4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine

Cat. No.: B12847943
M. Wt: 286.23 g/mol
InChI Key: CEPICCWLWUMHCB-GZCUOZMLSA-N
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Description

4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is a synthetic nucleoside analogue. This compound is part of the pyrrolo[2.3-d]pyrimidine family, which is known for its potential antiviral and anticancer properties. The unique structure of this compound allows it to interact with biological systems in a way that can inhibit viral replication and cancer cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine typically involves multiple steps. One common method starts with the bromination of 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside, followed by reaction with silylated 5-fluorouracil. Further modifications of the sugar moiety are carried out to achieve the final product . The overall yield of this process is around 7.6% over nine steps .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated analogues .

Scientific Research Applications

4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing other nucleoside analogues.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its antiviral and anticancer properties.

Mechanism of Action

The mechanism of action of 4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine involves the inhibition of viral polymerase activity, which impedes viral RNA synthesis. This compound selectively targets viral enzymes, thereby suppressing viral replication. Additionally, it can inhibit DNA synthesis in cancer cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is unique due to its specific structure, which allows it to effectively inhibit viral replication and cancer cell proliferation. Its dual antiviral and anticancer properties make it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C11H12F2N4O3

Molecular Weight

286.23 g/mol

IUPAC Name

(2R,3R,4S,5R)-5-(4-amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H12F2N4O3/c12-4-1-17(10-6(4)9(14)15-3-16-10)11-7(13)8(19)5(2-18)20-11/h1,3,5,7-8,11,18-19H,2H2,(H2,14,15,16)/t5-,7+,8-,11-/m1/s1

InChI Key

CEPICCWLWUMHCB-GZCUOZMLSA-N

Isomeric SMILES

C1=C(C2=C(N=CN=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)N)F

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)F)N)F

Origin of Product

United States

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